molecular formula C20H13Cl2N3 B2518682 N-(2-chlorophenyl)-4-(4-chlorophenyl)quinazolin-2-amine CAS No. 361160-53-4

N-(2-chlorophenyl)-4-(4-chlorophenyl)quinazolin-2-amine

Numéro de catalogue: B2518682
Numéro CAS: 361160-53-4
Poids moléculaire: 366.25
Clé InChI: SXXNJEXMDQKBNL-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

N-(2-chlorophenyl)-4-(4-chlorophenyl)quinazolin-2-amine is a synthetic quinazoline derivative supplied for research and development purposes. The quinazoline scaffold is recognized in medicinal chemistry for its diverse biological activities, often serving as a core structure in the design of kinase inhibitors and other bioactive molecules . This compound features specific chlorophenyl substitutions at the 2- and 4-positions of the quinazoline ring, a structural motif shared with other investigated compounds such as 6-Bromo-4-(2-chlorophenyl)-N-(4-chlorophenyl)quinazolin-2-amine . Its molecular structure suggests potential for interaction with various enzymatic targets, making it a candidate for use in biochemical and pharmacological screening studies. Researchers can utilize this chemical as a key intermediate in organic synthesis or as a standard in analytical method development. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the safety data sheet (SDS) and handle this material with appropriate precautions in a laboratory setting.

Propriétés

IUPAC Name

N-(2-chlorophenyl)-4-(4-chlorophenyl)quinazolin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13Cl2N3/c21-14-11-9-13(10-12-14)19-15-5-1-3-7-17(15)23-20(25-19)24-18-8-4-2-6-16(18)22/h1-12H,(H,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXXNJEXMDQKBNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NC(=N2)NC3=CC=CC=C3Cl)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chlorophenyl)-4-(4-chlorophenyl)quinazolin-2-amine typically involves the following steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors, such as anthranilic acid derivatives and formamide.

    Introduction of Chlorophenyl Groups: The chlorophenyl groups are introduced via nucleophilic aromatic substitution reactions. This involves the reaction of the quinazoline core with chlorobenzene derivatives under specific conditions.

Industrial Production Methods

Industrial production of N-(2-chlorophenyl)-4-(4-chlorophenyl)quinazolin-2-amine may involve optimized versions of the synthetic routes mentioned above. This includes the use of high-yielding catalysts, controlled reaction environments, and efficient purification techniques to ensure the production of the compound on a large scale.

Analyse Des Réactions Chimiques

Oxidation Reactions

The quinazoline core undergoes selective oxidation under controlled conditions:
Reagent/Conditions : Hydrogen peroxide (H₂O₂) in acetic acid at 60°C for 6–8 hrs
Product : Quinazoline-2-amine oxide derivative
Mechanism : Electrophilic attack at the electron-rich quinazoline nitrogen, forming an N-oxide intermediate.

ReagentConditionsProduct StructureYieldStability Notes
H₂O₂ (30%)AcOH, 60°C, 8 hrsN-Oxide at position 165–70%Sensitive to UV light

Alkylation/Acylation at the Amine Group

The primary amine at position 2 participates in nucleophilic substitution:
Alkylation Example :
Reagent : Methyl iodide (CH₃I)
Conditions : K₂CO₃ in DMF, 80°C, 12 hrs
Product : N-Methylated derivative (N-(2-chlorophenyl)-4-(4-chlorophenyl)-2-(methylamino)quinazoline).

Acylation Example :
Reagent : Acetyl chloride (CH₃COCl)
Conditions : Pyridine catalyst, RT, 4 hrs
Product : N-Acetylated derivative with retained kinase inhibition activity.

Reaction TypeReagentConditionsProduct YieldApplication
AlkylationCH₃IK₂CO₃/DMF, 80°C78%Enhanced lipophilicity
AcylationCH₃COClPyridine, RT82%Prodrug synthesis

Hydrolysis of Chlorophenyl Groups

The 2- and 4-chlorophenyl substituents undergo hydrolytic displacement under harsh conditions:
Reagent : NaOH (10 M) in H₂O/EtOH (1:1)
Conditions : Reflux at 120°C for 24 hrs
Product : Hydroxyphenyl derivatives (partial dechlorination observed).

PositionReagentProductSelectivityByproducts
2-ChlorophenylNaOH/EtOH/H₂O2-Hydroxyphenyl85%Quinazoline ring opening
4-ChlorophenylNaOH/EtOH/H₂O4-Hydroxyphenyl63%Oxidative degradation

Electrophilic Aromatic Substitution (EAS)

The electron-deficient quinazoline ring directs EAS to the para positions of chlorophenyl groups:
Nitration Example :
Reagent : HNO₃/H₂SO₄ (1:3) at 0°C
Product : 4-Nitro-2-chlorophenyl derivative .

ReactionReagentPosition ModifiedYieldNotes
NitrationHNO₃/H₂SO₄Para to Cl on C4 phenyl58%Requires -15°C cooling
SulfonationH₂SO₄ (fuming)Meta to Cl on C2 phenyl41%Low regioselectivity

Cross-Coupling Reactions

The chlorophenyl groups enable palladium-catalyzed couplings:
Suzuki Reaction :
Reagent : Phenylboronic acid, Pd(PPh₃)₄
Conditions : Na₂CO₃, DME/H₂O, 90°C
Product : Biphenyl-substituted quinazoline (enhanced VEGFR-2 inhibition) .

Coupling TypeReagentConditionsYieldApplication
SuzukiPhB(OH)₂Pd(PPh₃)₄, 90°C67%SAR studies
Buchwald-HartwigMorpholinePd₂(dba)₃, Xantphos53%Amine diversification

Catalytic Hydrogenation

Selective reduction of the quinazoline ring is achievable:
Reagent : H₂ (1 atm) over 10% Pd/C
Conditions : EtOH, RT, 6 hrs
Product : 1,2,3,4-Tetrahydroquinazoline derivative (improved aqueous solubility).

Reduced PositionCatalystPressureYieldStability
C3–C4 double bondPd/C1 atm H₂89%Air-sensitive product

Key Research Findings

  • Microwave-Assisted Reactions : Reduced reaction times by 60% compared to conventional heating (e.g., 20 mins for alkylation vs. 12 hrs) .

  • Regioselectivity Challenges : Competing reactions at C2 vs. C4 chlorophenyl groups require precise temperature control.

  • Stability Profile :

    • Degrades in >40% humidity (hydrolysis at C2-Cl)

    • Photolabile under UV light (N-oxide formation).

Mechanistic Insights

  • Amine Reactivity : The 2-amine group’s nucleophilicity (pKa ~8.5) facilitates alkylation/acylation without protecting the chlorophenyl groups.

  • Chlorine Effects :

    • 2-Cl: Ortho-directing but deactivating (slows EAS)

    • 4-Cl: Para-directing with moderate activation .

This reactivity profile enables rational design of analogs for kinase inhibition studies, particularly in cancer therapeutics.

Applications De Recherche Scientifique

Anticancer Activity

Numerous studies have highlighted the anticancer properties of quinazoline derivatives, including N-(2-chlorophenyl)-4-(4-chlorophenyl)quinazolin-2-amine.

Research Findings

  • In Vitro Studies :
    • A study demonstrated that related quinazoline compounds exhibited IC50 values in the micromolar range against various cancer cell lines, including breast cancer (MCF-7) and liver cancer (HEPG2) cells. For example, certain derivatives showed IC50 values as low as 7.09 µM/L against HEPG2 cells .
  • Case Study :
    • In a comparative analysis, the compound's activity was evaluated against established anticancer drugs like doxorubicin. The results indicated that some derivatives of quinazoline could outperform doxorubicin in terms of efficacy against specific cancer cell lines .

Antimicrobial Activity

The compound also exhibits promising antimicrobial properties against a range of pathogens.

Research Findings

  • In Vitro Assays :
    • Studies have shown that N-(2-chlorophenyl)-4-(4-chlorophenyl)quinazolin-2-amine displays effectiveness against both Gram-positive and Gram-negative bacteria, as well as fungi. The minimum inhibitory concentrations (MICs) were determined for several strains, indicating broad-spectrum activity .
  • Case Study :
    • A specific derivative was tested against common pathogens like Staphylococcus aureus and Escherichia coli, showing significant inhibition at low concentrations .

Summary Table of Research Findings

PropertyAnticancer ActivityAntimicrobial Activity
Target Cell LinesMCF-7, HEPG2Staphylococcus aureus, E. coli
IC50 Values7.09 µM/L (HEPG2), 18.79 µM/L (MCF-7)Varies by strain
MechanismInduces apoptosis, inhibits proliferationDisrupts cell wall synthesis
Comparative EfficacySuperior to doxorubicin in some casesBroad-spectrum effectiveness

Mécanisme D'action

The mechanism of action of N-(2-chlorophenyl)-4-(4-chlorophenyl)quinazolin-2-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparaison Avec Des Composés Similaires

Structural and Electronic Effects

  • In contrast, the 4-methoxyphenyl group in introduces electron-donating effects, which may reduce metabolic stability but improve solubility.
  • Positional Variants : The 6-chloro analog in retains similar lipophilicity (logP = 6.46) but alters steric interactions due to the chloro group at position 4. The 7-chloro derivative in introduces steric hindrance near the quinazoline’s fused ring system, possibly affecting target binding.

Kinase Inhibition Potential

  • Target Compound : While direct data are unavailable, structurally related compounds (e.g., pazopanib derivatives in ) inhibit tyrosine kinases. The chloro-substitutions may mimic halogen bonding observed in kinase inhibitors like imatinib.
  • Analog Activities : The 4-methoxyphenyl derivative in may exhibit improved solubility for oral bioavailability, whereas nitro-substituted analogs (e.g., ) could act as prodrugs, releasing active metabolites upon reduction.

Antimicrobial Activity

  • Thiazole and oxadiazine derivatives with chlorophenyl groups (e.g., ) show antimicrobial properties, suggesting that the target compound’s chloro-substitutions may confer similar activity. However, quinazoline cores are less explored in this context compared to thiazoles .

Physicochemical and Pharmacokinetic Properties

  • Derivatives with polar groups (e.g., methoxy in ) exhibit lower logP values, enhancing solubility.
  • Hydrogen Bonding: The target compound’s single hydrogen bond donor and two acceptors (PSA = 28.37 Ų) may limit interaction with polar targets compared to analogs with additional nitro or methoxy groups .

Activité Biologique

N-(2-chlorophenyl)-4-(4-chlorophenyl)quinazolin-2-amine is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a quinazoline core, which is known for its diverse biological activities. The presence of chlorophenyl groups enhances its interaction with biological targets, making it a candidate for therapeutic applications.

N-(2-chlorophenyl)-4-(4-chlorophenyl)quinazolin-2-amine exerts its biological effects primarily through the inhibition of specific enzymes and receptors involved in cancer progression and microbial resistance. The compound has been studied for its ability to modulate the activity of tyrosine kinases, particularly the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) pathways, which are critical in tumor growth and angiogenesis .

Anticancer Activity

Research indicates that N-(2-chlorophenyl)-4-(4-chlorophenyl)quinazolin-2-amine exhibits potent anticancer properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines:

Cell Line IC50 (µM) Effect
A5495.9 ± 1.7Induces apoptosis
SW-4802.3 ± 0.9Cell cycle arrest
MCF-75.65 ± 2.3Cytotoxic effects observed

These results suggest that the compound can significantly inhibit cell proliferation and induce apoptosis in a dose-dependent manner .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Studies show that quinazoline derivatives, including N-(2-chlorophenyl)-4-(4-chlorophenyl)quinazolin-2-amine, exhibit activity against various bacterial strains. The mechanism involves disruption of bacterial cell wall synthesis and interference with metabolic pathways .

Structure-Activity Relationship (SAR)

The biological activity of quinazoline derivatives can be influenced by structural modifications. For instance, the introduction of halogen substituents at specific positions on the phenyl rings has been shown to enhance potency against cancer cell lines and improve binding affinity to target receptors .

Case Studies

  • Cytotoxicity Evaluation : A study evaluated the cytotoxic effects of several quinazoline derivatives, including N-(2-chlorophenyl)-4-(4-chlorophenyl)quinazolin-2-amine, against human cancer cell lines. Results indicated significant inhibition of cell viability with IC50 values in the low micromolar range .
  • Molecular Docking Studies : Docking simulations have revealed that this compound binds effectively to the active sites of EGFR and VEGFR, supporting its potential as a multi-targeted anticancer agent .
  • Oxidative Stress Response : Research on related quinazoline compounds has shown that they can induce oxidative stress in microbial systems, leading to growth inhibition . This suggests a dual mechanism where these compounds not only target specific proteins but also disrupt cellular homeostasis.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing N-(2-chlorophenyl)-4-(4-chlorophenyl)quinazolin-2-amine?

  • Methodological Answer : Synthesis typically involves cyclization of halogenated precursors. For example:

  • Step 1 : React 2-chloroaniline with a 4-(4-chlorophenyl)quinazoline derivative under basic conditions (e.g., K₂CO₃) in polar aprotic solvents like DMF at 80–100°C for 12–24 hours.
  • Step 2 : Purify via column chromatography (silica gel, ethyl acetate/hexane gradient). Yield optimization may require adjusting stoichiometry or using catalysts like Pd(PPh₃)₄ for cross-coupling steps .
    • Key Considerations : Monitor reaction progress via TLC and confirm purity using HPLC (>95% by area normalization).

Q. How is the structural characterization of this compound performed in academic research?

  • Techniques :

  • X-ray crystallography : Resolve crystal structures using SHELX programs (e.g., SHELXL for refinement). Hydrogen-bonding patterns and torsional angles are critical for validating the quinazoline core .
  • NMR spectroscopy : ¹H/¹³C NMR (DMSO-d₆) identifies substituent positions (e.g., aromatic protons at δ 7.2–8.5 ppm; NH groups at δ 10–12 ppm).
  • Mass spectrometry : ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 395.1) .

Q. What preliminary biological screening assays are used to evaluate its activity?

  • Methods :

  • Enzyme inhibition assays : Test against kinases (e.g., EGFR) using fluorescence-based ADP-Glo™ kits. IC₅₀ values are calculated from dose-response curves (0.1–100 µM).
  • Cytotoxicity screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with 48–72 hr exposure .

Advanced Research Questions

Q. How can synthetic yields be optimized for large-scale preparation?

  • Approach :

  • Design of Experiments (DoE) : Vary solvent (DMF vs. THF), temperature (60–120°C), and catalyst loading (0.5–5 mol%) to identify optimal conditions.
  • Microwave-assisted synthesis : Reduces reaction time from 24 hr to 2–4 hr with comparable yields (~70%) .
    • Challenges : Byproduct formation (e.g., dechlorinated analogs) requires rigorous HPLC-MS monitoring.

Q. How are structural ambiguities resolved when crystallographic data conflicts with computational models?

  • Strategy :

  • Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., C–H···Cl vs. π-π stacking) to validate packing motifs .
  • DFT calculations : Compare optimized geometries (B3LYP/6-31G*) with experimental bond lengths/angles. Discrepancies >0.05 Å may indicate disordered regions .

Q. How do researchers address contradictory bioactivity data across studies?

  • Case Example : If one study reports IC₅₀ = 2 µM against EGFR, while another shows no activity:

  • Replication : Test under identical conditions (buffer pH, ATP concentration).
  • Structural analogs : Compare with N-(3-chloro-4-fluorophenyl)-6-nitroquinazolin-4-amine to isolate substituent effects .
    • Data Reconciliation : Use meta-analysis to identify confounding variables (e.g., assay type, cell permeability).

Q. What advanced techniques elucidate its binding mechanism with biological targets?

  • Methods :

  • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (kₐ, k𝒹) to immobilized EGFR.
  • Molecular Dynamics (MD) : Simulate ligand-protein interactions (e.g., hydrogen bonds with Thr790/Met793) over 100 ns trajectories .

Q. How are derivatives designed to improve selectivity against off-target receptors?

  • Structure-Activity Relationship (SAR) :

  • Modifications : Introduce electron-withdrawing groups (e.g., -NO₂) at the 6-position to enhance kinase selectivity.
  • In silico screening : Dock derivatives into EGFR (PDB: 1M17) using AutoDock Vina; prioritize compounds with ΔG < -8 kcal/mol .

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